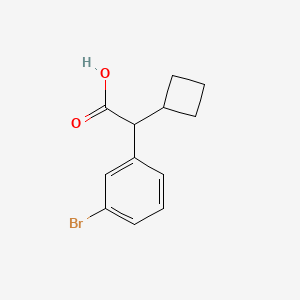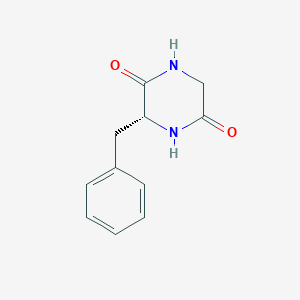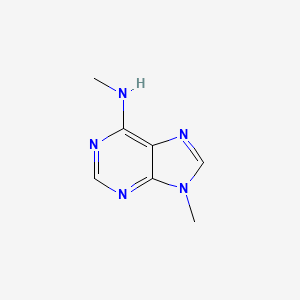
2-(3-bromophenyl)-2-cyclobutylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromophenyl)-2-cyclobutylacetic acid, also known as 3-Bromo-2-cyclobutylacetic acid (3-B2CBA), is an organic compound that is used in a variety of scientific applications. It is a colorless solid with a melting point of approximately 120-122°C. 3-B2CBA is a versatile compound that is used in a range of scientific research and laboratory experiments.
Applications De Recherche Scientifique
3-B2CBA is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in homogeneous catalysis, and as a ligand in coordination chemistry. It is also used in the synthesis of heterocyclic compounds, such as pyridines and pyrazines. In addition, it is used in the synthesis of pharmaceuticals and other biologically active compounds.
Mécanisme D'action
The mechanism of action of 3-B2CBA is not well understood. However, it is believed to act as a Lewis acid, which can interact with Lewis bases to form complexes. It can also act as an electrophile, which can react with nucleophiles to form covalent bonds. In addition, 3-B2CBA can act as a Brønsted acid, which can donate protons to react with Brønsted bases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-B2CBA have not been studied extensively. However, it is believed to have a range of effects on the body, including anti-inflammatory, antioxidant, and immunomodulatory effects. It is also believed to have a range of effects on the central nervous system, including anxiolytic, antidepressant, and anticonvulsant effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-B2CBA in laboratory experiments include its low cost, its high reactivity, and its availability in a variety of forms. Its low cost makes it an attractive choice for researchers on a budget. Its high reactivity allows it to be used in a wide range of reactions, including those involving nucleophiles, electrophiles, and Lewis acids. Finally, its availability in a variety of forms makes it convenient for researchers to use in their experiments.
The main limitation of 3-B2CBA is its potential toxicity. It is known to be toxic in high concentrations, and care should be taken when handling it in the laboratory. In addition, it is not soluble in water, which can make it difficult to work with in some experiments.
Orientations Futures
The future directions for 3-B2CBA are numerous. It has potential applications in the fields of drug discovery, materials science, and biochemistry. In drug discovery, it could be used to synthesize new drugs with novel mechanisms of action. In materials science, it could be used to create new polymers and other materials with unique properties. In biochemistry, it could be used to study the mechanism of action of various biological molecules. In addition, it could be used to create new catalysts for chemical reactions.
Conclusion
In conclusion, 3-B2CBA is a versatile compound that is used in a variety of scientific research and laboratory experiments. It has a range of effects on the body, including anti-inflammatory, antioxidant, and immunomodulatory effects. It is also used in the synthesis of pharmaceuticals and other biologically active compounds. The advantages of using 3-B2CBA in laboratory experiments include its low cost, its high reactivity, and its availability in a variety of forms. The main limitation of 3-B2CBA is its potential toxicity. The future directions for 3-B2CBA are numerous, and it has potential applications in the fields of drug discovery, materials science, and biochemistry.
Méthodes De Synthèse
3-B2CBA can be synthesized in a variety of ways. The most common method of synthesis is the reaction of 3-bromophenol with cyclobutylacetic acid in the presence of a strong base. This reaction produces a 3-bromo-2-cyclobutylacetic acid ester, which can then be hydrolyzed to the desired compound. Another method of synthesis is the reaction of 3-bromophenol with cyclobutylacetic anhydride in the presence of a strong base. This reaction produces a 3-bromo-2-cyclobutylacetic anhydride, which can then be hydrolyzed to the desired compound.
Propriétés
IUPAC Name |
2-(3-bromophenyl)-2-cyclobutylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c13-10-6-2-5-9(7-10)11(12(14)15)8-3-1-4-8/h2,5-8,11H,1,3-4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGHUWKJUUPJQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC(=CC=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl[benzyl(methyl)sulfamoyl]methylamine](/img/structure/B6619234.png)


![tert-butyl N-[(4S)-4-aminopentyl]carbamate](/img/structure/B6619265.png)
![tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate](/img/structure/B6619277.png)


![4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carbaldehyde](/img/structure/B6619299.png)


![1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine](/img/structure/B6619332.png)


![2-[(4-tert-butylphenyl)amino]ethane-1-thiol](/img/structure/B6619347.png)